delta9(11)-Testosterone enanthate

Descripción general

Descripción

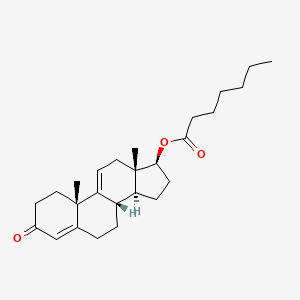

Delta9(11)-Testosterone enanthate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is characterized by the presence of a double bond between the 9th and 11th carbon atoms in the steroid structure. This modification enhances its anabolic properties while reducing its androgenic effects, making it a popular choice in medical and athletic settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of delta9(11)-Testosterone enanthate typically involves the deoxygenation of 9,11-epoxysteroids using hydrogen iodide (HI). This method selectively forms delta9(11) steroids, ensuring high purity and yield . The reaction conditions often include controlled temperatures and the use of specific catalysts to facilitate the deoxygenation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to remove any impurities and achieve pharmaceutical-grade quality.

Análisis De Reacciones Químicas

Types of Reactions

Delta9(11)-Testosterone enanthate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of different steroid derivatives.

Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by halogens or other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Aplicaciones Científicas De Investigación

Delta9(11)-Testosterone enanthate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its potential in hormone replacement therapy and the treatment of muscle-wasting diseases.

Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mecanismo De Acción

Delta9(11)-Testosterone enanthate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The compound primarily targets muscle and bone tissues, promoting anabolic effects such as increased muscle mass and bone density. The molecular pathways involved include the activation of the androgen receptor signaling cascade, which regulates various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

Testosterone enanthate: A widely used anabolic steroid with both anabolic and androgenic effects.

Delta9(11)-Testosterone: Similar structure but without the enanthate ester, leading to different pharmacokinetics.

Nandrolone decanoate: Another anabolic steroid with a different ester and slightly different effects.

Uniqueness

Delta9(11)-Testosterone enanthate is unique due to its specific structural modification, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred choice for individuals seeking the benefits of anabolic steroids with fewer androgenic side effects.

Actividad Biológica

Delta9(11)-Testosterone enanthate is a synthetic anabolic-androgenic steroid derived from testosterone, characterized by a double bond between the 9th and 11th carbon atoms. This modification enhances its anabolic properties while reducing androgenic effects, making it particularly useful in both clinical and athletic contexts. This article discusses the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 398.58 g/mol. The structural modifications contribute to its unique pharmacological profile, allowing for a slower release into the bloodstream when administered intramuscularly due to its esterification with enanthate.

The compound exerts its effects primarily through binding to androgen receptors located in target tissues such as muscle and bone. This binding activates the receptor, leading to changes in gene expression and protein synthesis. This compound acts as a prodrug, becoming biologically active upon hydrolysis to free testosterone in the body. The primary mechanisms involved include:

- Anabolic Effects : Promotes muscle growth and strength.

- Androgenic Effects : Influences secondary sexual characteristics but at reduced levels compared to traditional testosterone derivatives.

Pharmacokinetics

Research indicates that this compound has a favorable pharmacokinetic profile. A study assessing subcutaneous administration found that both 50 mg and 100 mg doses achieved normal serum testosterone concentrations within 24 hours post-injection, with mean steady-state concentrations reaching up to 895.5 ng/dL .

Table 1: Pharmacokinetic Parameters

| Parameter | 50 mg SC TE | 100 mg SC TE | 200 mg IM TE |

|---|---|---|---|

| Mean AUC (ng × h/dL) | 70955.7 | 150445.2 | 278657.9 |

| Mean (ng/dL) | 422.4 | 895.5 | 1658.7 |

| Range (ng/dL) | 257–673 | 406–1,368 | 681–3,758 |

Clinical Applications

This compound is primarily used in treating male hypogonadism but also shows promise in enhancing athletic performance and muscle mass in various populations.

Case Study: Effects on Strength and Body Composition

A clinical trial involving twenty-one male weight training subjects investigated the effects of testosterone enanthate on upper body strength and body composition over a twelve-week period. The results indicated significant improvements in strength (measured by bench press) and body composition metrics (increased arm girth and decreased abdominal skinfold thickness) for participants receiving testosterone compared to those on placebo .

- Strength Improvements : Significant increases in one-repetition maximum bench press.

- Body Composition Changes : Notable increases in lean body mass with corresponding decreases in fat mass.

Safety and Side Effects

While this compound has beneficial effects on muscle growth and strength, it is not without risks. Common side effects reported include:

- Increased systolic blood pressure

- Mild acne

- Changes in libido

- Psychological effects such as increased aggression

Monitoring these side effects is crucial for individuals undergoing treatment with this compound.

Propiedades

IUPAC Name |

[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O3/c1-4-5-6-7-8-24(28)29-23-12-11-21-20-10-9-18-17-19(27)13-15-25(18,2)22(20)14-16-26(21,23)3/h14,17,20-21,23H,4-13,15-16H2,1-3H3/t20-,21-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQRXWCRVQXTO-QAXGJQJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119698-27-0 | |

| Record name | delta9(11)-Testosterone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119698270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.9(11)-TESTOSTERONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N080585M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.